Cas no 271767-67-0 (Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI))
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) structure](https://www.kuujia.com/scimg/cas/271767-67-0x500.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI)
- CS-0310448
- EN300-37368987
- 3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid
- AT20445
- EN300-6761848
- PS-20724
- SCHEMBL18202950
- 271767-67-0
- 3-Propylbicyclo[1.1.1]pentane-1-carboxylicacid
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- MDL: MFCD18826736
- Inchi: InChI=1S/C9H14O2/c1-2-3-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11)
- InChI Key: AGOSTYZIUXCVOX-UHFFFAOYSA-N
- SMILES: CCCC12CC(C1)(C2)C(O)=O
Computed Properties
- Exact Mass: 154.099379685g/mol
- Monoisotopic Mass: 154.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 37.3Ų
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761848-0.05g |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95% | 0.05g |
$371.0 | 2023-07-08 | |
Enamine | EN300-6761848-5.0g |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95% | 5.0g |
$6607.0 | 2023-07-08 | |
Enamine | EN300-6761848-0.25g |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95% | 0.25g |
$787.0 | 2023-07-08 | |
Chemenu | CM627618-100mg |
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95%+ | 100mg |
$394 | 2024-07-28 | |
eNovation Chemicals LLC | Y1007610-5G |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 97% | 5g |
$4875 | 2024-07-21 | |
Enamine | EN300-6761848-2.5g |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95% | 2.5g |
$3343.0 | 2023-07-08 | |
Chemenu | CM627618-250mg |
3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95%+ | 250mg |
$629 | 2024-07-28 | |
1PlusChem | 1P00BMXF-250mg |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) |
271767-67-0 | 95% | 250mg |
$576.00 | 2024-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5877-250.0mg |
3-propylbicyclo[1.1.1]pentane-1-carboxylic acid |
271767-67-0 | 95% | 250.0mg |
¥3458.0000 | 2024-08-03 | |
Aaron | AR00BN5R-250mg |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) |
271767-67-0 | 95% | 250mg |
$599.00 | 2025-02-13 |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Back matter
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI)
Research Brief on Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) (CAS: 271767-67-0): Recent Advances and Applications
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) (CAS: 271767-67-0) is a structurally unique bicyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture and bioisosteric properties make it a valuable scaffold for the design of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, applications, and potential in addressing unmet medical needs.
Recent studies have highlighted the role of Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives as bioisosteres for aromatic rings and tert-butyl groups, offering improved metabolic stability and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this scaffold into protease inhibitors, resulting in enhanced binding affinity and reduced off-target effects. The CAS number 271767-67-0 specifically refers to the 3-propyl derivative, which has shown promise in modulating protein-protein interactions (PPIs) relevant to oncology and neurodegenerative diseases.
In terms of synthetic methodology, advancements have been made in the scalable production of Bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. A recent patent (WO2023056321) describes a novel photochemical route for the synthesis of 271767-67-0, achieving higher yields and purity compared to traditional methods. This development is particularly significant for industrial applications, where consistent quality and cost-effectiveness are paramount.
The pharmacological potential of 271767-67-0 has been explored in several disease models. Preclinical data presented at the 2024 ACS Spring Meeting revealed its efficacy as a fragment in the development of small-molecule inhibitors targeting KRAS mutations, a longstanding challenge in cancer therapy. The 3-propyl substitution appears to confer optimal lipophilicity for blood-brain barrier penetration, expanding its utility in CNS drug discovery.
Ongoing research is investigating the use of this compound in PROTAC (Proteolysis Targeting Chimera) design, where its rigid structure may enhance ternary complex formation. Early results suggest that derivatives of 271767-67-0 can effectively bridge E3 ligases and target proteins, with several candidates entering lead optimization phases. This application could revolutionize targeted protein degradation strategies.
In conclusion, Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-propyl- (9CI) (271767-67-0) represents a versatile tool in modern drug discovery. Its unique physicochemical properties and demonstrated biological activities position it as a key building block for next-generation therapeutics. Future research directions likely include further exploration of its structure-activity relationships and expansion into new therapeutic areas such as immunology and infectious diseases.
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